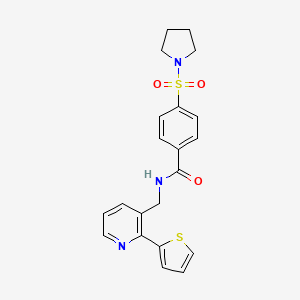
4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide , identified by its CAS number 1421467-24-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O3S, with a molecular weight of 447.6 g/mol. The structure consists of a pyrrolidine ring connected to a sulfonyl group and a benzamide moiety, which is further substituted with a thiophene-pyridine unit.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antitumor Activity : Many sulfonamide derivatives have demonstrated significant antitumor effects by inhibiting specific kinases involved in cancer progression.
- Anti-inflammatory Effects : Compounds in this class often show the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : The presence of thiophene and pyridine rings suggests potential antimicrobial activity against various pathogens.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several studies suggest the following potential mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases such as BRAF and EGFR, which are critical in cancer cell proliferation and survival.
- Modulation of Inflammatory Mediators : The compound may interfere with signaling pathways involved in inflammation, particularly through the inhibition of cytokine production.
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies and Experimental Data
-
Antitumor Activity :
- A study evaluated the effect of sulfonamide derivatives on BRAF(V600E) inhibition, showing that certain derivatives significantly reduce tumor cell viability in vitro .
- Another research highlighted the inhibition of STAT3 signaling pathways by related compounds, suggesting potential use in treating cancers associated with aberrant STAT3 activation .
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- In vitro studies have demonstrated that related compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
- These findings support further exploration into this compound's potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(23-15-17-5-3-11-22-20(17)19-6-4-14-28-19)16-7-9-18(10-8-16)29(26,27)24-12-1-2-13-24/h3-11,14H,1-2,12-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPYIUDHUMIFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













